Cas no 1954-45-6 (2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid)
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- DL-Tryptophan,4-methyl-
- 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
- 4-METHYL-DL-TRYPTOPHAN
- H-4-Me-DL-Trp-OH
- H-Trp(4-Me)-OH
- 4-Methyltryptophan
- AmbotzHAA7810
- DL-Tryptophan,4-methyl
- CS-W020502
- DS-13334
- 4-Methyltryptophan #
- AKOS022926987
- SCHEMBL109837
- EN300-369975
- M-5000
- EINECS 217-785-2
- NSC-71048
- 1954-45-6
- CHEMBL563629
- NSC 71048
- SCHEMBL18028997
- NSC71048
- 2-amino-3-(4-methyl-1H-indol-3-yl)propanoicacid
- FT-0619080
- A934658
- F52887
- FPJGLSZLQLNZIW-UHFFFAOYSA-N
- DL-2-Amino-3-(4-methylindolyl)propionic acid
- Tryptophan, 4-methyl-
- SY263324
- MFCD00055987
- propanoic acid, 2-amino-3-(4-methylindol-3-yl) -
-
- MDL: MFCD00055987
- Inchi: 1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)
- InChI Key: FPJGLSZLQLNZIW-UHFFFAOYSA-N
- SMILES: OC(C(CC1=CNC2C=CC=C(C)C1=2)N)=O
Computed Properties
- Exact Mass: 218.10600
- Monoisotopic Mass: 218.105528
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.7
- Topological Polar Surface Area: 79.1
Experimental Properties
- Density: 1.313
- Boiling Point: 454.1 °C at 760 mmHg
- Flash Point: 228.4 °C
- PSA: 79.11000
- LogP: 2.13100
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM133457-1g |
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid |
1954-45-6 | 95% | 1g |
$204 | 2021-06-09 | |
| Chemenu | CM133457-5g |
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid |
1954-45-6 | 95% | 5g |
$748 | 2021-06-09 | |
| TRC | M224585-25mg |
4-Methyl-DL-tryptophan |
1954-45-6 | 25mg |
$190.00 | 2023-05-18 | ||
| TRC | M224585-100mg |
4-Methyl-DL-tryptophan |
1954-45-6 | 100mg |
$689.00 | 2023-05-18 | ||
| TRC | M224585-250mg |
4-Methyl-DL-tryptophan |
1954-45-6 | 250mg |
$1499.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ320-200mg |
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid |
1954-45-6 | 95% | 200mg |
1691.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ320-50mg |
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid |
1954-45-6 | 95% | 50mg |
738.0CNY | 2021-07-14 | |
| Chemenu | CM133457-1g |
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid |
1954-45-6 | 95% | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM133457-5g |
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid |
1954-45-6 | 95% | 5g |
$*** | 2023-03-31 | |
| Apollo Scientific | BIB6111-500mg |
4-Methyl-DL-tryptophan |
1954-45-6 | 500mg |
£62.00 | 2025-02-19 |
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid Suppliers
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid Related Literature
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Julia Winkelblech,Xiulan Xie,Shu-Ming Li Org. Biomol. Chem. 2016 14 9883
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Martin E. Tanner Nat. Prod. Rep. 2015 32 88
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Martin E. Tanner Nat. Prod. Rep. 2015 32 88
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Dorota Jakubczyk,Johnathan Z. Cheng,Sarah E. O'Connor Nat. Prod. Rep. 2014 31 1328
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Christiane Wallwey,Shu-Ming Li Nat. Prod. Rep. 2011 28 496
Additional information on 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
2-Amino-3-(4-Methyl-1H-Indol-3-Yl)Propanoic Acid: A Comprehensive Overview
The compound with CAS No. 1954-45-6, commonly referred to as 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its indole ring system, which is a heterocyclic aromatic structure containing nitrogen and is known for its diverse biological activities. The presence of the amino and carboxylic acid groups further enhances its functional versatility, making it a valuable molecule for both academic research and industrial applications.
2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid exhibits a fascinating array of chemical properties due to its molecular architecture. The indole moiety is a key structural element, contributing to the compound's ability to participate in various chemical reactions and interactions. Recent studies have highlighted its potential as a building block in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents. Researchers have explored its role in drug design, where it serves as a scaffold for creating compounds with enhanced bioavailability and target specificity.
One of the most notable aspects of this compound is its ability to engage in hydrogen bonding due to the presence of both amino and carboxylic acid groups. This property is crucial in determining its solubility, stability, and reactivity under different conditions. Moreover, the methyl substitution on the indole ring introduces steric effects that can influence the molecule's conformational flexibility and electronic properties. These characteristics make 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid an ideal candidate for exploring supramolecular chemistry and self-assembling systems.
In terms of synthesis, 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid can be prepared through various routes, including condensation reactions, nucleophilic substitutions, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the product while reducing reaction times.
The applications of 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid span across multiple disciplines. In pharmacology, it has been investigated for its potential as an anti-inflammatory agent due to its ability to modulate key signaling pathways involved in inflammation. Additionally, studies have shown that this compound exhibits antioxidant properties, making it a promising candidate for combating oxidative stress-related diseases such as neurodegenerative disorders.
Recent research has also delved into the use of 2-amino-3-(4-methyl-1H-indol-3-y l)propanoic acid in materials science. Its unique electronic properties make it suitable for applications in organic electronics, particularly in the development of conductive polymers and semiconducting materials. Scientists have explored its role as a dopant in organic field-effect transistors (OFETs), where it enhances charge carrier mobility and device performance.
In conclusion, 2-amino-3-(4-methyl -1H-indol -3 -yl )propanoic acid (CAS No. 1954 -45 -6 ) stands out as a multifaceted compound with immense potential across various scientific domains. Its structural features, chemical reactivity, and functional versatility continue to inspire innovative research directions. As advancements in synthetic methodologies and material characterization techniques unfold, this compound is poised to play an even more significant role in shaping future discoveries in chemistry and beyond.
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